Cas no 1261868-99-8 (5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid)

5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid
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- インチ: 1S/C15H9F6NO3/c16-14(17,18)11-5-9(7-22-12(11)6-13(23)24)8-1-3-10(4-2-8)25-15(19,20)21/h1-5,7H,6H2,(H,23,24)
- InChIKey: GJJTZTWAQYYZGQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CN=C1CC(=O)O)C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 459
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 4
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013004334-250mg |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A013004334-500mg |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 500mg |
782.40 USD | 2021-05-31 | |
Alichem | A013004334-1g |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1261868-99-8 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acidに関する追加情報
Introduction to 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic Acid (CAS No. 1261868-99-8)
5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid, identified by its CAS number 1261868-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, characterized by its intricate structural framework, which includes a pyridine core substituted with various functional groups. The presence of both trifluoromethoxy and trifluoromethyl groups in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid is particularly noteworthy due to its potential pharmacological applications. The trifluoromethoxy group, a well-known pharmacophore, is associated with enhanced metabolic stability and improved binding affinity to biological targets. This feature has been extensively explored in the design of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The trifluoromethyl group, on the other hand, contributes to lipophilicity and metabolic resistance, further enhancing the compound's suitability for drug development.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid has emerged as a promising candidate in this context. Its pyridine core is a common feature in many bioactive molecules, providing a stable platform for further derivatization and optimization. The acetic acid moiety at the 2-position of the pyridine ring adds another layer of functionality, allowing for diverse chemical modifications that can fine-tune its biological activity.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyridine derivatives have been extensively studied for their ability to interact with enzymes such as kinases and phosphodiesterases. The electronic properties induced by the trifluoromethoxy and trifluoromethyl groups can significantly influence the compound's binding affinity and selectivity towards these enzymes. This has led to several investigations into its potential as an inhibitor for enzymes implicated in diseases such as cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have further enhanced the understanding of how 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid interacts with biological targets. Molecular docking studies have revealed that this compound can effectively bind to specific pockets on enzymes, thereby inhibiting their activity. These studies have not only provided insights into its mechanism of action but also guided the design of more potent derivatives. The integration of machine learning algorithms has allowed researchers to predict new analogs with improved pharmacological profiles, accelerating the drug discovery process.
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed reactions, have been instrumental in constructing the pyridine core and introducing the desired functional groups. These techniques have enabled chemists to produce this compound with high yield and purity, facilitating further biological evaluation.
From a medicinal chemistry perspective, 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid represents an excellent example of how structural modifications can lead to novel therapeutic agents. Its unique combination of electronic and steric properties makes it a versatile scaffold for drug design. Researchers are exploring various derivatives to enhance its bioavailability, reduce toxicity, and improve target specificity. These efforts are part of a broader trend towards rational drug design, where computational tools and experimental data are used in tandem to develop next-generation therapeutics.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules used in agrochemicals and materials science. The trifluoromethoxy group, for instance, is commonly found in agrochemicals due to its ability to enhance stability and bioavailability. Similarly, the pyridine core can be functionalized to produce materials with unique electronic properties.
In conclusion,5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1261868-99-8) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its intricate structure and functional groups make it a valuable scaffold for drug development, while recent advances in synthetic chemistry have made it more accessible than ever before. As research continues to uncover new applications for this compound,5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine-2-acetic acid is poised to play a crucial role in shaping the future of medicinal chemistry.
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